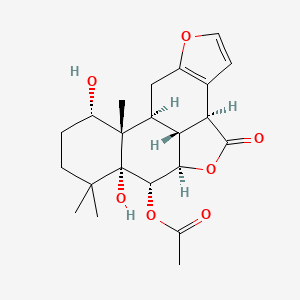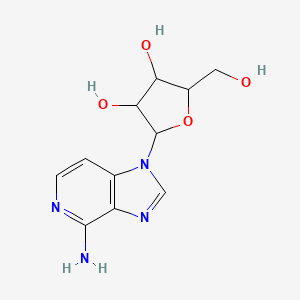
番豆皂苷D
描述
Bonducellpin D is a sesquiterpene lactone.
Bonducellpin D is a natural product found in Guilandina bonduc and Caesalpinia minax with data available.
科学研究应用
抗SARS-CoV-2活性
番豆皂苷D已被确定为抗击SARS-CoV-2(导致COVID-19的病毒)的先导分子。它对病毒的主要蛋白酶(M pro)具有很高的结合亲和力,而该蛋白酶对于病毒复制至关重要。 该化合物形成稳定的分子结合,有可能阻断病毒的生命周期,为药物开发提供了一个有希望的途径 {svg_1}.
广谱抗病毒潜力
除了SARS-CoV-2之外,this compound还显示出对其他冠状病毒(如SARS-CoV和MERS-CoV)的抑制潜力。 这种广谱活性表明它可以用作多功能的抗病毒剂,这对于管理当前和未来发生的冠状病毒相关疾病的爆发具有重要意义 {svg_2}.
药理活性
This compound源自传统中药植物刺槐的种子,是包括抗疟疾、抗肿瘤、抗菌、抗糖尿病、抗病毒、抗氧化、免疫调节、抗惊厥、抗牛皮癣和抗溃疡活性在内的药典的一部分。 这种广泛的药理活性表明它有可能成为一种多方面的治疗剂 {svg_3}.
传统医学应用
在传统的医药体系中,例如西达,this compound的母体植物被用于治疗各种疾病,如发烧、糖尿病、肿瘤、疟疾、哮喘等。 该化合物在这些治疗中的作用突出了其在民族药理学中的重要性及其融入现代治疗实践的潜力 {svg_4}.
化学结构和结合特性
This compound的化学结构,包括其乙酰氧基、羟基和甲氧羰基,在它的结合特性中起着重要作用。 这些分子特征有助于其与生物靶标的相互作用,这对它的药理作用至关重要 {svg_5}.
在药物设计和开发中的潜力
This compound的分子特性使其成为药物设计和开发的宝贵候选者。 它能够与病毒酶以及可能的其他生物靶标形成特异性相互作用,可以指导合成具有提高疗效和安全性特征的新药 {svg_6}.
作用机制研究
了解this compound的作用机制对于它在医学中的应用至关重要。 正在进行的研究旨在阐明它如何与各种生物系统相互作用,这将为它的治疗用途提供信息,并有助于设计具有针对性特性的类似物 {svg_7}.
民族植物学意义
This compound的民族植物学意义源于它起源于一种在传统医药中广泛使用的植物。 研究它的应用可以提供对不同文化医药实践的见解,并有助于发现新的治疗化合物 {svg_8}.
作用机制
Target of Action
Bonducellpin D, a furanoditerpenoid lactone isolated from Caesalpinia minax , primarily targets the main protease (Mpro) of SARS-CoV-1 and SARS-CoV-2 . The Mpro is an essential enzyme in coronaviruses, responsible for viral replication and transcription .
Mode of Action
Bonducellpin D exhibits broad-spectrum inhibition potential against SARS-CoV Mpro and MERS-CoV Mpro . It binds to the Mpro with a high affinity, resulting in the inhibition of the protease . The molecular binding is stabilized through hydrogen bonds with Glu166 and Thr190, as well as hydrophobic interactions via eight residues .
Biochemical Pathways
The inhibition of the Mpro by Bonducellpin D disrupts the processing of polyproteins translated from viral RNA . This disruption prevents the virus from replicating and transcribing, thereby inhibiting its lifecycle .
Pharmacokinetics
The compound’s high binding affinity towards the mpro of sars-cov-1 and sars-cov-2 suggests that it may have good bioavailability
Result of Action
The primary result of Bonducellpin D’s action is the inhibition of SARS-CoV-1 and SARS-CoV-2 replication . By inhibiting the Mpro, Bonducellpin D prevents the virus from replicating and transcribing, thereby potentially reducing the severity of the infection . Additionally, Bonducellpin D also exhibits moderate anti-cancer activity in vitro .
生化分析
Biochemical Properties
Bonducellpin D plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the main protease (Mpro) of SARS-CoV and MERS-CoV with Ki values of 467.11 nM and 284.86 nM, respectively . The inhibition of these proteases is crucial as they are responsible for viral replication and transcription. Bonducellpin D binds to the active site of these proteases, leading to their inhibition and subsequent disruption of the viral life cycle .
Cellular Effects
Bonducellpin D influences various cellular processes and functions. In cancer cells, it exhibits moderate anti-cancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, Bonducellpin D affects cell signaling pathways, particularly those involved in viral replication. By inhibiting the main protease of SARS-CoV and MERS-CoV, Bonducellpin D disrupts the viral replication process, thereby reducing viral load and infection .
Molecular Mechanism
The molecular mechanism of Bonducellpin D involves its binding interactions with viral proteases. Bonducellpin D binds to the active site of the main protease of SARS-CoV and MERS-CoV, leading to enzyme inhibition . This binding interaction prevents the protease from processing viral polyproteins, which are essential for viral replication and transcription. Additionally, Bonducellpin D may influence gene expression by modulating signaling pathways involved in viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bonducellpin D have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that Bonducellpin D maintains its inhibitory effects on viral proteases for several weeks in vitro
Dosage Effects in Animal Models
The effects of Bonducellpin D vary with different dosages in animal models. At lower doses, Bonducellpin D effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . It is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
Bonducellpin D is involved in various metabolic pathways, particularly those related to viral replication. It interacts with enzymes such as the main protease of SARS-CoV and MERS-CoV, inhibiting their activity and disrupting the viral life cycle . Additionally, Bonducellpin D may influence metabolic flux and metabolite levels by modulating signaling pathways involved in viral replication .
Transport and Distribution
Bonducellpin D is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, Bonducellpin D accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on viral proteases .
Subcellular Localization
The subcellular localization of Bonducellpin D is crucial for its activity and function. Bonducellpin D is primarily localized in the cytoplasm and nucleus, where it interacts with viral proteases and inhibits their activity . Additionally, post-translational modifications and targeting signals may direct Bonducellpin D to specific compartments or organelles, enhancing its inhibitory effects on viral replication .
属性
IUPAC Name |
[(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKUZWCBCFNRHH-ZCQRYNMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H]3[C@H](CC4=C([C@H]3C(=O)O2)C=CO4)[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Bonducellpin D?
A1: Bonducellpin D, alongside compounds 4 and 8 from the Caesalpinia minax plant, exhibited moderate in vitro anticancer activity against four human cancer cell lines: HepG-2 (liver cancer), K562 (leukemia), HeLa (cervical cancer), and Du145 (prostate cancer) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Difluoro-4,6,10,12-tetramethyl-8-(methylsulfonylsulfanylmethyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1150565.png)
![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)
![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)

